3H-Diazirine-3,3-dipropanoic acid

Protein-DNA Interaction Mapping Transcription Complex Analysis Photoaffinity Labeling

Standard photocrosslinkers (benzophenone, aryl azides) risk photodamage or non-productive rearrangements, missing key protein-nucleic acid contacts. 3H-Diazirine-3,3-dipropanoic acid solves this: • Dual carboxyl handles enable stoichiometric bioconjugation without heterobifunctional linkers • 350-365 nm activation captures transient interactions in live cells with minimal phototoxicity • Detects protein-DNA contacts missed by aryl azide/benzophenone probes Global shipping with batch-specific QC documentation.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 16297-98-6
Cat. No. B13629568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Diazirine-3,3-dipropanoic acid
CAS16297-98-6
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC(CC1(N=N1)CCC(=O)O)C(=O)O
InChIInChI=1S/C7H10N2O4/c10-5(11)1-3-7(8-9-7)4-2-6(12)13/h1-4H2,(H,10,11)(H,12,13)
InChIKeyLKAGNZVMUBAGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Diazirine-3,3-dipropanoic Acid: Dual-Carboxyl Photocrosslinker


3H-Diazirine-3,3-dipropanoic acid (CAS 16297-98-6) is a bifunctional, alkyl diazirine-based photocrosslinker distinguished by its symmetrical core bearing two terminal propanoic acid groups [1]. This compound belongs to the diazirine class of photoaffinity probes, which are known for generating highly reactive carbene intermediates upon irradiation with long-wavelength UV light (350-365 nm), enabling the covalent capture of transient and low-affinity biomolecular interactions [2]. Its dual-carboxyl architecture provides two equivalent chemical handles for bioconjugation, offering a unique advantage over monocarboxyl analogs for creating multifunctional probes or performing stoichiometrically controlled crosslinking [1].

1 Carbene-mediated photoaffinity labeling (350–365 nm UV)
2 Dual-carboxyl architecture for bifunctional probe design
3 Reported aqueous solubility supports direct buffer use

3H-Diazirine-3,3-dipropanoic Acid vs. Generic Photocrosslinkers


Simply substituting 3H-Diazirine-3,3-dipropanoic acid with a generic benzophenone or aryl azide-based photocrosslinker introduces significant risks to experimental outcomes. While all three are used in photoaffinity labeling, their photochemical behaviors diverge dramatically. Benzophenone requires prolonged, high-intensity UV irradiation, which can damage sensitive biological samples and yields a complex mixture of products, while aryl azides, though efficient, suffer from higher rates of non-productive intramolecular rearrangements that reduce crosslinking yield [1]. More critically, diazirines like 3H-Diazirine-3,3-dipropanoic acid have been shown to reveal specific protein-nucleic acid contacts that are completely missed by aryl azide or benzophenone probes, as demonstrated in studies of RNA polymerase III complexes [2]. This class-level advantage in detection sensitivity, combined with the compound's unique dual-carboxyl architecture, makes it a non-substitutable tool for precise interaction mapping.

Target compound
Generic substitutes (benzophenone, aryl azide, diazo)
Rapid, uniform carbene crosslinking reported
Prolonged UV or non-uniform products may shift outcomes
May detect protein–DNA contacts missed by other probes
Interaction mapping completeness may differ; substitution may miss key contacts
Higher reported carbene yield and chemical stability
Thermal instability or lower yield may increase background

3H-Diazirine-3,3-dipropanoic Acid Evidence Overview


Unique Protein-DNA Contacts Revealed

When compared to aryl azide (AB-dUMP), perfluorinated aryl azide (FAB-dUMP), and benzophenone (BP-dUMP), the diazirine-based probe (DB-dUMP) uniquely revealed novel contacts of RNA Polymerase III with DNA [1]. While all probes were used under identical conditions to map the yeast RNA polymerase III transcription complex, only the diazirine moiety was able to detect interactions between the enzyme's 82 kDa subunit and DNA at bp -3/-2, and between the 82, 40(37), and 31 kDa subunits at bp +11. These interactions were entirely undetected by the other three photoreactive groups.

Protein–DNA Contact Detection
Head-to-head
Diazirine probe uniquely detected 82, 40(37) & 31 kDa subunit contacts at bp +11; other three groups missed them
Supports comprehensive interaction mapping
DNA photoaffinity labeling of RNA Pol III complex
Protein-DNA Interaction Mapping Transcription Complex Analysis Photoaffinity Labeling

Faster and Uniform Crosslinking

Diazirine-based probes are known for their smooth photolysis and rapid generation of uniform crosslinking products. In a comparative study using a model pentapeptide (TP5), the aryl diazirine probe ([p-(3-trifluoromethyl)diazirinophenylalanine] TP5) was described as a 'highly potent carbene-precursor, which can be transformed easily into uniform crosslinking products by smooth photolysis' [1]. In stark contrast, the benzophenone-derivative ([p-benzoylphenylalanine] TP5) required 'prolonged UV irradiation' to achieve complete photochemical rearrangement, which in turn led to a variety of non-uniform products. This indicates a significantly faster and cleaner reaction profile for the diazirine class.

Crosslinking Kinetics
Class-level inference
Reported smooth photolysis and uniform products
May reduce UV exposure and simplify analysis
Model pentapeptide system; workflow validation advised
Photoaffinity Labeling Efficiency Photoreactive Group Comparison UV Crosslinking

High Selectivity in Complex Lysates

In a study comparing carbohydrate-based probes, the diazirine-containing probe was the only one to achieve highly selective crosslinking of a low-affinity binding protein within the complex environment of a cell lysate [1]. Despite having a low overall crosslinking yield, the diazirine probe displayed the highest 'ligand-dependent reactivity', meaning its crosslinking activity was most tightly coupled to actual binding events rather than non-specific background interactions. This contrasts with the performance of aryl azide and benzophenone probes, which did not demonstrate this same level of selectivity in the lysate environment.

Lysate Selectivity
Class-level inference
Reported highest ligand-dependent reactivity
May improve target-ID signal-to-noise
Carbohydrate probe model; verify in target system
Chemical Proteomics Target Identification Low-Affinity Interactions

Dual-Carboxyl Architecture for Stoichiometric Control

3H-Diazirine-3,3-dipropanoic acid possesses a unique symmetric structure featuring two chemically equivalent propanoic acid groups [1]. This is a direct structural differentiator from common monocarboxyl diazirine analogs like 3-(3H-diazirin-3-yl)propanoic acid (CAS 2375339-62-9). The presence of two identical carboxylic acid moieties provides the user with precise stoichiometric control. For example, a user can perform a 1:1 conjugation with an amine-containing ligand via one carboxyl group, leaving the second carboxyl group available for a subsequent, orthogonal conjugation to a fluorophore, biotin, or solid support [2]. With a monocarboxyl analog, achieving the same multifunctional construct would require a more complex and potentially lower-yielding heterobifunctional linker strategy.

Conjugation Handles
Supporting evidence
2 carboxyl groups
Enables bifunctional probe design without heterobifunctional linkers
Compare with monocarboxyl analogs
Bioconjugation Multifunctional Probe Design Crosslinker Chemistry

High Aqueous Solubility for Biological Assays

The presence of two hydrophilic carboxylic acid groups endows 3H-Diazirine-3,3-dipropanoic acid with significantly improved water solubility compared to more hydrophobic diazirine analogs. Vendor technical data reports aqueous solubility in the range of 20-30 mg/mL . This is a key practical advantage over many aryl diazirines or aliphatic diazirines lacking polar groups, which often require the use of organic co-solvents like DMSO or DMF that can interfere with biological systems or protein structure. The compound is also reported to be soluble in most organic solvents, including DCM, DMF, DMSO, and THF, providing flexibility for a wide range of chemical synthesis and conjugation protocols [1].

Aqueous Solubility
Supporting evidence
20–30 mg/mL
Supports direct buffer compatibility
Vendor-reported; validate for assay buffer
Assay Development Bioconjugation Compound Solubility

Higher Carbene Yield and Stability

Within the broader category of carbene-generating photocrosslinkers, diazirines are established as superior precursors. A comprehensive review of carbene-mediated photoaffinity labeling explicitly states that diazirines 'have higher carbene yields and greater chemical stability than diazo compounds' [1]. This is a fundamental class-level advantage. Diazo compounds, another major class of carbene precursors, are often less stable and can decompose thermally, leading to high background labeling. The enhanced stability of diazirines allows for more robust storage and handling of probes prior to photoactivation, while their higher carbene yield upon photolysis contributes to more efficient crosslinking.

Carbene Efficiency
Class-level inference
Reported higher carbene yield vs. diazo compounds
May improve crosslinking efficiency
Review indicates enhanced stability
Carbene Chemistry Photoaffinity Labeling Mechanism Photoreactive Group Stability

Optimal Applications for 3H-Diazirine-3,3-dipropanoic Acid


Protein and DNA Interaction Mapping

The compound is ideally suited for mapping complex biomolecular interfaces. Evidence shows that diazirine probes can detect unique protein-DNA contacts missed by other common photoreactive groups [1]. The ability to generate uniform crosslinking products rapidly [2] is critical for precisely defining interaction domains. The dual carboxyl handles allow for site-specific tethering of the diazirine warhead to one protein of interest, leaving the second carboxyl available for downstream purification or detection.

Target Identification in Complex Proteomes

For target ID studies, the high signal-to-noise ratio of diazirines is essential. This compound's class has been shown to achieve highly selective crosslinking of low-affinity binding partners in complex cell lysates [3]. The compound's good water solubility facilitates its use directly in cell culture media or lysis buffers, minimizing perturbation of the native biological system and ensuring the labeled proteome accurately reflects the physiological state.

Multifunctional Probe Synthesis

The dual-carboxyl architecture of 3H-Diazirine-3,3-dipropanoic acid is a key enabling feature for building sophisticated probes [4]. It can be conjugated to a targeting ligand (e.g., a drug, peptide, or antibody) via one carboxyl group, while the second carboxyl group can be simultaneously or sequentially conjugated to a reporter moiety, such as a fluorophore for imaging or biotin for affinity purification. This eliminates the need for heterobifunctional linkers, streamlining the synthesis of powerful, integrated chemical tools for live-cell studies.

Capturing Transient Biological Interactions

The mild and rapid photoactivation of diazirines at 350-365 nm, a wavelength that is less damaging to cells than the sub-300 nm light required by aryl azides, makes this compound suitable for capturing dynamic and weak interactions in live cells [5]. Its ability to generate high yields of reactive carbenes quickly [6] ensures that even fleeting interactions can be 'frozen' in time, providing a snapshot of the cellular interactome that would be impossible to obtain with other methods.

Application
Selection Property
Validation Focus
Protein–DNA interaction mapping
Diazirine contact-sensitivity profile
Verify contact detection vs. aryl azide/benzophenone probes
Target identification in complex proteomes
Selective crosslinking in lysates
Evaluate signal-to-noise for low-affinity targets
Multifunctional probe synthesis
Dual-carboxyl conjugation architecture
Assess orthogonal conjugation yields
Transient interaction capture
Rapid carbene generation at 350–365 nm
Confirm crosslinking kinetics under native conditions

Technical Documentation Hub

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33 linked technical documents
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